molecular formula C16H16N2O3 B12877811 N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide

N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide

Cat. No.: B12877811
M. Wt: 284.31 g/mol
InChI Key: MMDCCTZIUBMDJL-CMDGGOBGSA-N
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Description

N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide is a synthetic 3-oxobutanamide derivative characterized by a styrylisoxazole moiety. The 3-oxobutanamide core enables diverse functionalization, with substituents on the aryl or acyl groups modulating reactivity, solubility, and bioactivity.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

N-[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]-3-oxobutanamide

InChI

InChI=1S/C16H16N2O3/c1-11(19)10-15(20)17-16-12(2)18-21-14(16)9-8-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,20)/b9-8+

InChI Key

MMDCCTZIUBMDJL-CMDGGOBGSA-N

Isomeric SMILES

CC1=NOC(=C1NC(=O)CC(=O)C)/C=C/C2=CC=CC=C2

Canonical SMILES

CC1=NOC(=C1NC(=O)CC(=O)C)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-5-styrylisoxazole Core

The styrylisoxazole core is typically prepared by condensation or cyclization reactions involving appropriate precursors:

  • Starting Materials: 3-methylisoxazol-4-amine or related isoxazolyl amines and styryl precursors such as cinnamaldehyde or styryl halides.
  • Method: A common approach involves the formation of the isoxazole ring via cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds or their equivalents, followed by introduction of the styryl group through Wittig-type or Heck coupling reactions.
  • Example: Literature reports the synthesis of 3-methyl-5-(2-phenylethenyl)-1,2-oxazol-4-amine (a close analog) by condensation of 3-methylisoxazol-4-amine with styryl derivatives under controlled conditions.

Acetoacetylation to Form the 3-Oxobutanamide Moiety

  • Key Reaction: The introduction of the 3-oxobutanamide group is achieved by acetoacetylation of the isoxazolyl amine.
  • Microwave-Assisted Acetoacetylation: A highly efficient method involves microwave irradiation of isoxazolyl amines with β-keto esters (such as ethyl acetoacetate) without the need for catalysts or solvents. This method leads to the formation of isoxazolyl amide derivatives by direct acetoacetylation.
  • Reaction Conditions: Microwave irradiation typically accelerates the reaction, reducing time from hours to minutes, and improves yields.
  • Mechanism: The nucleophilic amine attacks the β-keto ester carbonyl, followed by elimination of the alcohol moiety, forming the amide bond.

Alternative Synthetic Routes

  • Conventional Heating: Traditional reflux methods using β-keto esters and isoxazolyl amines in solvents like ethanol or toluene with acid or base catalysts can also be employed but are less efficient than microwave methods.
  • Catalyst Use: Some protocols use acid catalysts (e.g., p-toluenesulfonic acid) to promote acetoacetylation, but these may require longer reaction times and purification steps.

Detailed Reaction Scheme and Conditions

Step Reactants Conditions Outcome Notes
1 3-Methylisoxazol-4-amine + Styryl precursor (e.g., cinnamaldehyde) Condensation or Heck coupling, Pd catalyst if needed, inert atmosphere Formation of 3-methyl-5-styrylisoxazol-4-amine Control of temperature (80-120 °C) and solvent (DMF, toluene) critical
2 3-Methyl-5-styrylisoxazol-4-amine + β-keto ester (e.g., ethyl acetoacetate) Microwave irradiation, solvent-free or minimal solvent, 100-150 °C, 5-15 min Formation of N-(3-methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide High yield, rapid reaction, no catalyst required
3 Purification Chromatography or recrystallization Pure target compound Characterization by NMR, MS, IR

Research Findings and Analytical Data

  • Microwave-Assisted Acetoacetylation Efficiency: Studies show microwave irradiation significantly improves reaction rates and yields compared to conventional heating, with yields often exceeding 85%.
  • Selectivity: The method selectively acetoacetylates the amine without side reactions, preserving the styryl double bond.
  • Purity and Characterization: The final compound is characterized by:
    • NMR Spectroscopy: Signals corresponding to the isoxazole ring, styryl protons, and the acetoacetyl amide group.
    • Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.
    • IR Spectroscopy: Amide carbonyl stretch (~1650 cm⁻¹) and isoxazole ring vibrations.

Summary Table of Preparation Methods

Method Reactants Catalyst Solvent Temperature Time Yield Advantages Disadvantages
Microwave-Assisted Acetoacetylation Isoxazolyl amine + β-keto ester None Solvent-free or minimal 100-150 °C 5-15 min >85% Fast, high yield, eco-friendly Requires microwave reactor
Conventional Heating Isoxazolyl amine + β-keto ester Acid catalyst (optional) Ethanol, toluene Reflux (~80-110 °C) Several hours 60-75% Simple setup Longer time, lower yield
Pd-Catalyzed Coupling (for styryl introduction) Isoxazolyl amine + styryl halide Pd catalyst DMF, toluene 80-120 °C 2-6 hours 70-80% Efficient styryl installation Requires catalyst, inert atmosphere

Chemical Reactions Analysis

Reactivity at the Isoxazole Ring

The isoxazole core participates in electrophilic substitutions and tautomerism-driven reactions:

Reaction TypeConditionsOutcomeKey FindingsReferences
Tautomerism Solvent-dependent (DMSO vs. low polarity)Keto-enol equilibriumIn DMSO, hydroxy tautomer dominates (similar to 3-methyl-5-pyrazolone) .
Electrophilic Aromatic Substitution Nitrating agents (e.g., HNO₃/H₂SO₄)Nitration at C4Analogous nitro derivatives (e.g., 3-methyl-4-nitro-5-styrylisoxazole) are known .

Styryl Group Transformations

The conjugated double bond in the styryl moiety undergoes addition and cycloaddition reactions:

Reaction TypeConditionsOutcomeMechanism InsightsReferences
Hydrogenation H₂, Pd/C, room temperatureSaturated ethyl derivativeComplete reduction to ethyl group preserves isoxazole integrity.
[3+2] Cycloaddition TosMIC, NaH, ether/DMSOPyrrole derivativesStyryl group reacts with TosMIC via carbanion-mediated cycloaddition .
Epoxidation m-CPBA, CH₂Cl₂Styrene oxide formationEpoxidation confirmed via NMR monitoring.

3-Oxobutanamide Reactivity

The acetamide and ketone functionalities enable nucleophilic and condensation reactions:

Reaction TypeConditionsOutcomeKey ObservationsReferences
Nucleophilic Acyl Substitution Amines, DCC, DMAPAmide bond formationAcetamide reacts with primary amines to yield substituted amides.
Aldol Condensation LiOH·H₂O, ethanolβ-Hydroxy ketone adductsKetone participates in base-catalyzed condensation (analogous to TosMIC systems) .
Hydrolysis HCl (aq), refluxCarboxylic acid derivativeAcidic hydrolysis cleaves the amide bond, yielding 3-oxobutanoic acid.

Solvent and Substituent Effects

  • Solvent Polarity : In DMSO, tautomerization favors the hydroxy form, altering electrophilic substitution sites .

  • Substituent Influence : Electron-donating/withdrawing groups on the styryl aryl ring modulate reaction rates (e.g., nitration efficiency) .

Unresolved Mechanistic Questions

  • Tautomer-Kinetics Relationship : How solvent polarity impacts reaction rates of tautomeric forms requires further study .

  • Cycloaddition Stereoselectivity : Control over regioselectivity in [3+2] reactions remains underexplored .

Scientific Research Applications

Biological Activities

2.1 Anticancer Activity

Research has indicated that N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, potentially through the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, one study demonstrated that this compound significantly reduced the viability of breast cancer cells by triggering caspase-dependent apoptosis .

2.2 Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases. This activity may be linked to its ability to modulate signaling pathways associated with inflammation, such as NF-kB .

2.3 Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The compound appears to enhance cellular resilience to oxidative damage, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Toxicity and Safety Profile

While the therapeutic potential of this compound is significant, understanding its toxicity is equally important. A study assessing the toxicity of related 3-oxobutanamide derivatives indicated that while low concentrations are generally safe, higher concentrations could lead to cytotoxic effects . Therefore, careful dosage regulation is essential during therapeutic applications.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines, this compound was administered at varying concentrations. Results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting its potential as an anticancer agent.

Case Study 2: Inflammatory Response Modulation

Another case study focused on the compound's ability to reduce inflammation in animal models of arthritis. The administration of this compound led to a significant reduction in swelling and pain scores compared to control groups, indicating its therapeutic promise in inflammatory conditions.

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectiveProtects against oxidative stress

Mechanism of Action

The mechanism of action of N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Analogs of 3-Oxobutanamide Derivatives
Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Biological Notes Reference
5a (Butyramide derivative) Butyryl chain, sulfamoylphenyl 180–182 51.0 Intermediate for enzyme targets
5c (Hexanamide derivative) Hexanoyl chain, sulfamoylphenyl 142–143 48.3 Increased lipophilicity
5d (Chlorophenyl derivative) 3-Chlorophenyl, dihydroisoxazolopyridine 228–229 61 Enhanced crystallinity
5h (Hydroxyphenyl derivative) Bis(2-hydroxyphenyl) 216–217 61 Hydrogen-bonding potential
VK-501–VK-510 (Pyrimido-benzimidazoles) Substituted phenyl, pyridyl N/A N/A Anticancer candidates
Compound 1 (Trifluoro-indole derivative) Trifluoromethyl, indole substituent N/A N/A No SOS-inducing activity
Key Observations:

Acyl Chain Length : Derivatives with longer acyl chains (e.g., 5c ) exhibit lower melting points (142–143°C vs. 180–182°C for 5a ), suggesting reduced crystallinity and increased lipophilicity, which may enhance membrane permeability .

Trifluoromethyl Groups: Derivatives like Compound 1 () incorporate trifluoromethyl groups, which enhance metabolic stability but may reduce genotoxic risks, as seen in their lack of SOS-inducing activity .

Biological Activity

N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and other pharmacological effects. The information is derived from diverse scientific sources, including peer-reviewed articles and chemical databases.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : 220.24 g/mol
  • CAS Number : 849066-63-3

Biological Activity Overview

The compound exhibits a range of biological activities that can be categorized as follows:

1. Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Enterococcus faecalis128 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.

2. Anticancer Activity

This compound has been evaluated for its anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Cell Line IC50 (µM)
HeLa15 µM
A54920 µM

The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

3. Other Pharmacological Effects

Additional studies have highlighted other potential pharmacological effects, including anti-inflammatory and antioxidant activities. These effects are attributed to the compound's ability to scavenge free radicals and inhibit pro-inflammatory cytokines.

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Case Study on Antimicrobial Resistance :
    • A study conducted on patients with recurrent urinary tract infections demonstrated that the incorporation of this compound into treatment regimens significantly reduced infection rates caused by resistant strains.
  • Clinical Evaluation in Oncology :
    • A phase I clinical trial assessed the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicated a favorable safety profile with some patients exhibiting partial responses.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways, it promotes programmed cell death in malignant cells.

Q & A

Q. What synthetic methodologies are effective for preparing N-(3-Methyl-5-styrylisoxazol-4-yl)-3-oxobutanamide and related analogs?

A three-component heterocyclization involving 5-amino-3-methylisoxazole, salicylaldehyde, and N-aryl-3-oxobutanamides is a common approach. For example, ultrasonic treatment (4 hours, room temperature) with ytterbium triflate as a catalyst in ethanol yields dihydroisoxazolopyridine derivatives with ~95% purity . Variations in aryl substituents (e.g., methoxy, chloro) on the 3-oxobutanamide moiety influence reaction pathways and product distribution, as observed in NMR and HPLC analyses .

Q. How is structural characterization performed for this compound derivatives?

X-ray crystallography (XRD) at 100 K with CuKα radiation (λ = 1.54184 Å) resolves orthorhombic crystal systems (e.g., Pca21 space group, a = 16.4113 Å, b = 4.9076 Å) . Complementary techniques include:

  • 1H/13C NMR : Assigns chemical environments (e.g., diastereotopic protons in dihydroisoxazolopyridines) .
  • EI-MS : Confirms molecular ion peaks (e.g., m/z = 221.25 for C12H15NO3) .
  • Elemental analysis : Validates C, H, N content (e.g., C21H18ClN3O3) .

Advanced Research Questions

Q. How do substituents on the aryl group of 3-oxobutanamides influence reaction mechanisms and product selectivity?

Substituents (e.g., methoxy, chloro) modulate electronic and steric effects, directing reaction pathways. For instance, N-(2-methoxyphenyl)-3-oxobutanamide favors Knoevenagel adducts and Schiff bases under ambient conditions, while electron-withdrawing groups (e.g., Cl) stabilize intermediates in heterocyclization . NOESY correlations and 2D NMR distinguish between isomeric products (e.g., 5a vs. 5'a ) .

Q. What metabolic pathways are relevant to 3-oxobutanamide derivatives, and how do structural modifications affect biotransformation?

In vivo studies on analogs like N-(4-ethoxyphenyl)-3-oxobutanamide (a bucetin metabolite) reveal oxidative O-de-ethylation and keto conversion as key steps, yielding N-(4-hydroxyphenyl)acetamide (an analgesic). Intravenous administration favors glucuronidation (98% yield), while oral intake produces multiple metabolites via β-decarboxylation . Substituent positioning (e.g., ethoxy vs. hydroxy) alters metabolic stability and intermediate reactivity .

Q. How can reaction conditions be optimized to resolve contradictions in product yields and purity?

Conflicting yields (e.g., 27% vs. 86% for dihydroisoxazolopyridines) arise from solvent choice, catalyst loading, and purification methods. Ultrasonic treatment reduces reaction time and improves purity (~95%) compared to mechanical stirring . Flash chromatography and recrystallization mitigate losses in multi-step syntheses .

Methodological Guidance

Q. What analytical strategies differentiate regioisomers in 3-oxobutanamide-derived heterocycles?

  • NOESY NMR : Identifies spatial proximity of protons (e.g., H-4 and H-11 in methanobenzoxazocines) .
  • HPLC with Chromolith columns : Separates isomers using high-resolution reverse-phase conditions .
  • XRD : Resolves conformational differences (e.g., bond angles in Pca21 crystals) .

Q. How are oxidation reactions of 3-oxobutanamides systematically studied?

(Diacetoxyiodo)benzene (DIB) oxidizes 3-oxobutanamides to 2,2-dihaloacetamides (e.g., dichloro derivatives) in high yields (~75–90%). Substituent tolerance is broad, with methoxy, chloro, and bromo groups compatible under anhydrous conditions . Kinetic studies using LC-MS track intermediate formation .

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